

Application Notes and Protocols for CHS-111 in High-Throughput Screening

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Compound of Interest

Compound Name: **CHS-111**

Cat. No.: **B1668922**

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Introduction

CHS-111 is a potent and selective inhibitor of the mitochondrial enzyme CLK-1 (Cdc2-like kinase 1), also known as COQ7. CLK-1 is a key hydroxylase in the ubiquinone (Coenzyme Q) biosynthesis pathway, an essential component of the electron transport chain and cellular respiration.^{[1][2]} Inhibition of CLK-1 disrupts mitochondrial function, leading to decreased ATP synthesis and increased mitochondrial oxidative stress.^{[1][3]} Dysregulation of CLK-1 activity has been implicated in a variety of cellular processes and disease states, including neuroinflammation and apoptosis, making it an attractive target for drug discovery.^{[2][3]}

These application notes provide a comprehensive overview of the use of **CHS-111** as a reference compound in high-throughput screening (HTS) campaigns to identify novel inhibitors of CLK-1. The following sections detail quantitative data for **CHS-111** in a typical HTS assay, a detailed experimental protocol for a luminescence-based cell viability assay, and diagrams illustrating the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative data for **CHS-111** in a high-throughput screening assay for CLK-1 inhibition. The data is representative of a robust assay with good statistical separation between positive and negative controls, making it suitable for large-scale screening.

Compound ID	Target	Assay Type	IC50 (nM)	Z' Factor	Hit Rate (%)
CHS-111	CLK-1	Cell-Based Viability	75	0.82	N/A
Screening	CLK-1	Cell-Based Viability	N/A	>0.5	<1

Experimental Protocols

High-Throughput Screening for CLK-1 Inhibitors using a Cell-Based Luminescence Assay

This protocol describes a method for screening compound libraries for inhibitors of CLK-1 using a cell-based assay that measures ATP levels as an indicator of mitochondrial function. A decrease in ATP production is expected upon inhibition of CLK-1.

1. Principle

This assay quantifies cell viability by measuring intracellular ATP levels. Inhibition of CLK-1 disrupts the electron transport chain, leading to a reduction in ATP synthesis and a corresponding decrease in luminescence from a luciferase-based reagent.

2. Materials and Reagents

- HEK293 cells (or other suitable cell line)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- 384-well white, solid-bottom assay plates
- **CHS-111** (positive control)
- DMSO (vehicle control)
- Compound library
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

3. Equipment

- Automated liquid handler
- Plate reader capable of measuring luminescence
- Cell culture incubator (37°C, 5% CO2)
- Acoustic dispenser (optional, for compound dispensing)

4. Assay Procedure

- Cell Seeding:

1. Culture HEK293 cells to approximately 80% confluency.
2. Trypsinize and resuspend cells in fresh media to a concentration of 1×10^5 cells/mL.
3. Using an automated liquid handler, dispense 25 μ L of the cell suspension into each well of a 384-well assay plate (2,500 cells/well).
4. Incubate the plate for 24 hours at 37°C, 5% CO2.

- Compound Addition:

1. Prepare a 10 mM stock solution of **CHS-111** in DMSO. Create a dilution series for a dose-response curve (e.g., from 100 μ M to 1 nM).
2. Prepare the compound library plates, typically at a concentration of 10 mM in DMSO.
3. Using an acoustic dispenser or pin tool, transfer 25 nL of compound solutions, **CHS-111** dilutions, and DMSO (for negative controls) to the appropriate wells of the cell plate. This results in a final compound concentration of 10 μ M (for the library) and a dose-response for **CHS-111**.

4. Incubate the plate for 48 hours at 37°C, 5% CO2.

- Luminescence Reading:

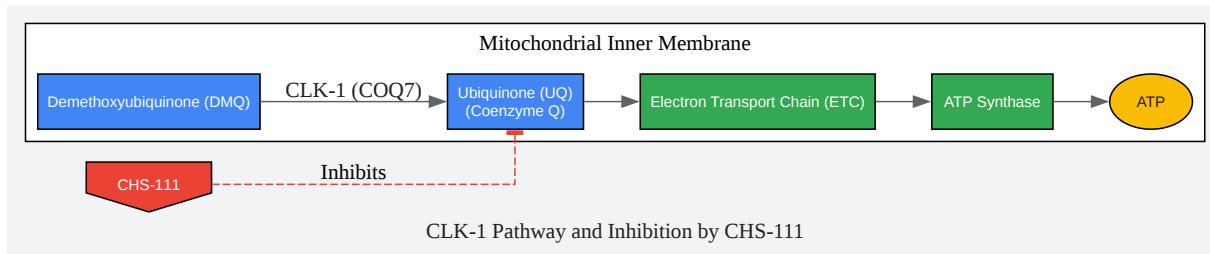
1. Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
2. Add 25 μ L of CellTiter-Glo® reagent to each well.
3. Mix on an orbital shaker for 2 minutes to induce cell lysis.
4. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Read the luminescence on a plate reader.

5. Data Analysis

- Z' Factor Calculation: The quality of the assay is determined by calculating the Z' factor using the positive (**CHS-111**) and negative (DMSO) controls:
 - $Z' = 1 - (3 * (SD_{pos} + SD_{neg})) / |Mean_{pos} - Mean_{neg}|$
 - A Z' factor > 0.5 is considered excellent for HTS.
- Hit Identification: Normalize the data to the controls. A common method is to calculate the percent inhibition:
 - $\% \text{ Inhibition} = 100 * (1 - (Signal_{compound} - Mean_{pos}) / (Mean_{neg} - Mean_{pos}))$
 - A hit is typically defined as a compound that causes a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
- IC50 Determination: For **CHS-111** and any confirmed hits, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

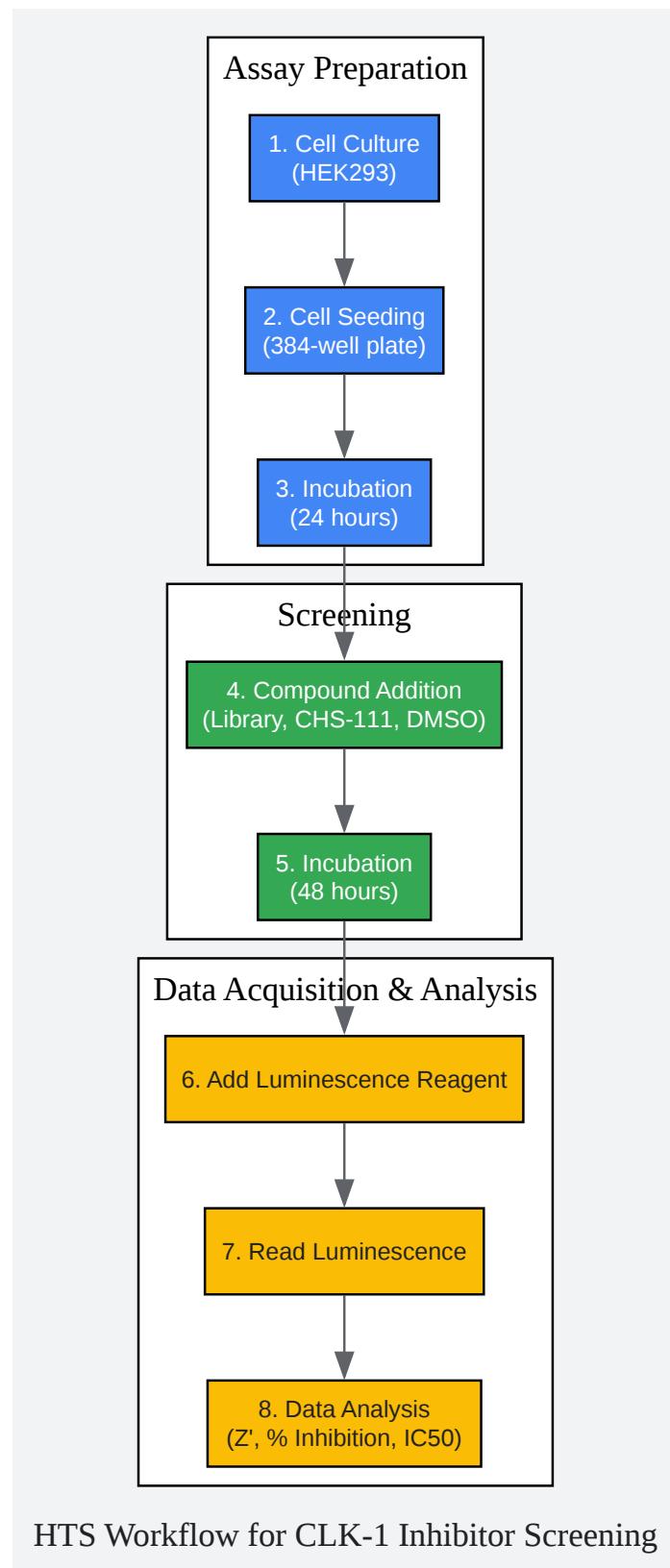
CLK-1 Signaling Pathway



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Caption: CLK-1's role in Ubiquinone synthesis and its inhibition by **CHS-111**.

High-Throughput Screening Workflow

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References

- 1. Early Mitochondrial Dysfunction in Long-lived Mclk1+/- Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clk1 deficiency promotes neuroinflammation and subsequent dopaminergic cell death through regulation of microglial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clk-1 deficiency induces apoptosis associated with mitochondrial dysfunction in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
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